N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a thiophene ring, an oxane ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the oxane and oxolane rings through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or boron reagents, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxane and oxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its unique structural features and biological activity.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific desired characteristics
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The oxane and oxolane rings may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and oxane or oxolane-containing molecules. Examples are:
- Thiophene-2-carboxamide
- 4-(thiophen-3-yl)oxane-4-carboxamide
- Oxolane-3-carboxamide derivatives
Uniqueness
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and physical properties.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-14(12-1-5-19-9-12)16-11-15(3-6-18-7-4-15)13-2-8-20-10-13/h2,8,10,12H,1,3-7,9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFDBSITFGQSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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